2-(5-nitro-1H-1,2,4-triazol-3-yl)ethan-1-ol
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Overview
Description
2-(5-nitro-1H-1,2,4-triazol-3-yl)ethan-1-ol is a chemical compound that belongs to the class of nitrotriazoles It features a triazole ring substituted with a nitro group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-nitro-1H-1,2,4-triazole with ethylene oxide under basic conditions to yield the desired product . Another approach includes the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or distillation. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-nitro-1H-1,2,4-triazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, such as amino or hydroxyl derivatives.
Substitution: The ethan-1-ol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amino derivatives, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-nitro-1H-1,2,4-triazol-3-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-nitro-1H-1,2,4-triazol-3-yl)ethan-1-ol involves its interaction with biological molecules and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antifungal effects. The triazole ring can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-nitro-1,2,4-triazol-5-one (NTO): A similar compound with a nitro group and a triazole ring, used in high-energy materials.
5-nitro-1,2,3-triazole: Another nitrotriazole derivative with similar energetic properties.
Uniqueness
2-(5-nitro-1H-1,2,4-triazol-3-yl)ethan-1-ol is unique due to its ethan-1-ol moiety, which provides additional functionalization possibilities and enhances its solubility and reactivity compared to other nitrotriazole derivatives .
Properties
CAS No. |
2648940-20-7 |
---|---|
Molecular Formula |
C4H6N4O3 |
Molecular Weight |
158.1 |
Purity |
95 |
Origin of Product |
United States |
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